

Application Notes and Protocols for INY-05-040 in Murine Models

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Compound of Interest

Compound Name: INY-05-040

Cat. No.: B12371434

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Product Information

- Product Name: **INY-05-040**
- Mechanism of Action: Second-generation, potent, and selective pan-AKT protein degrader. It is a heterobifunctional degrader that links the catalytic AKT inhibitor GDC-0068 to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of all three AKT isoforms (AKT1, AKT2, and AKT3).^[1] This degradation results in the sustained suppression of downstream AKT signaling pathways.
- Formulation: For in vivo studies in mice, **INY-05-040** has been formulated in a vehicle solution consisting of 10% DMSO and 25% Kleptose.

Applications

INY-05-040 is a valuable tool for preclinical research in oncology, particularly for studying cancers with hyperactivated PI3K/AKT signaling pathways, such as certain types of breast cancer. It can be used to investigate the therapeutic potential of AKT degradation in vivo and to study the downstream effects of sustained AKT pathway inhibition.

In Vivo Efficacy in a Murine Xenograft Model

Preclinical studies have demonstrated the in vivo efficacy of **INY-05-040** in a BT-474C breast cancer xenograft mouse model. The BT-474 cell line is characterized by the overexpression of

HER2 and activation of the PI3K/AKT pathway, making it a relevant model for studying AKT-targeted therapies.

Quantitative Data Summary

Parameter	INY-05-040	GDC-0068 (comparator)	INY-03-041 (comparator)	Vehicle Control
Dosage	25 mg/kg	12.5 mg/kg	25 mg/kg	Equivalent volume
Administration Route	Not explicitly stated, likely oral gavage or intraperitoneal injection	Not explicitly stated	Not explicitly stated	Not explicitly stated
Dosing Schedule	Daily for 4 days	Daily for 4 days	Daily for 4 days	Daily for 4 days
Vehicle	10% DMSO, 25% Kleptose	10% DMSO, 25% Kleptose	10% DMSO, 25% Kleptose	10% DMSO, 25% Kleptose
Mouse Model	BT-474C breast cancer xenograft	BT-474C breast cancer xenograft	BT-474C breast cancer xenograft	BT-474C breast cancer xenograft
Pharmacodynamic Effects	Potent reduction in pan-AKT levels; Decreased phosphorylation of PRAS40 (Thr246) and S6 (Ser240/244)	Suppression of downstream signaling	Potent reduction in pan-AKT levels; Decreased phosphorylation of PRAS40 (Thr246) and S6 (Ser240/244)	No significant change

Note: While the referenced study mentions pharmacokinetic and pharmacodynamic data in supplementary tables (S1-S4), this information was not publicly accessible.

Experimental Protocols

BT-474C Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing a BT-474C xenograft model and the subsequent administration of **INY-05-040**.

Materials:

- BT-474C human breast cancer cells
- Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
- Matrigel (Corning)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Syringes (1 mL) and needles (27-gauge)
- Calipers
- **INY-05-040**
- Vehicle solution (10% DMSO, 25% Kleptose)

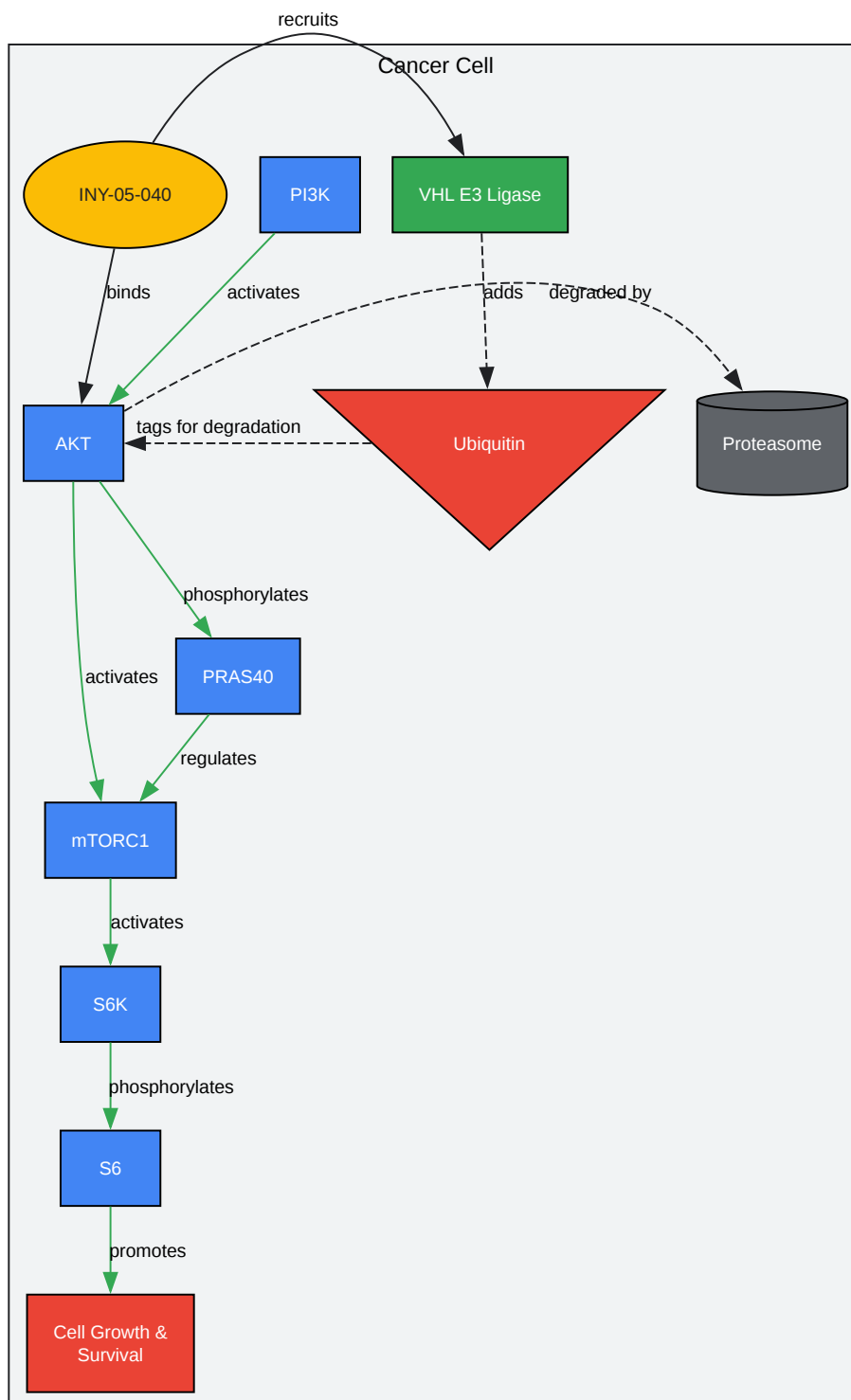
Procedure:

- Cell Culture: Culture BT-474C cells in appropriate media until they reach 80-90% confluency.
- Cell Preparation for Injection:
 - Aspirate the culture medium and wash the cells with PBS.
 - Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
 - Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL. Keep the cell suspension on ice.
- Tumor Cell Implantation:

- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Inject 100 μ L of the cell suspension (containing 5×10^6 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment:
 - When the average tumor volume reaches approximately 150-200 mm^3 , randomize the mice into treatment groups (e.g., Vehicle control, **INY-05-040** 25 mg/kg).
 - Prepare a fresh formulation of **INY-05-040** in the vehicle solution on each day of dosing.
 - Administer the prepared solution to the mice according to the dosing schedule (25 mg/kg, daily for 4 days). The administration route should be consistent across all groups (e.g., oral gavage or intraperitoneal injection).
- Pharmacodynamic Analysis:
 - At the end of the treatment period, euthanize the mice.
 - Excise the tumors for downstream analysis, such as Western blotting to assess the levels of total AKT, phosphorylated PRAS40, and phosphorylated S6.

Visualizations

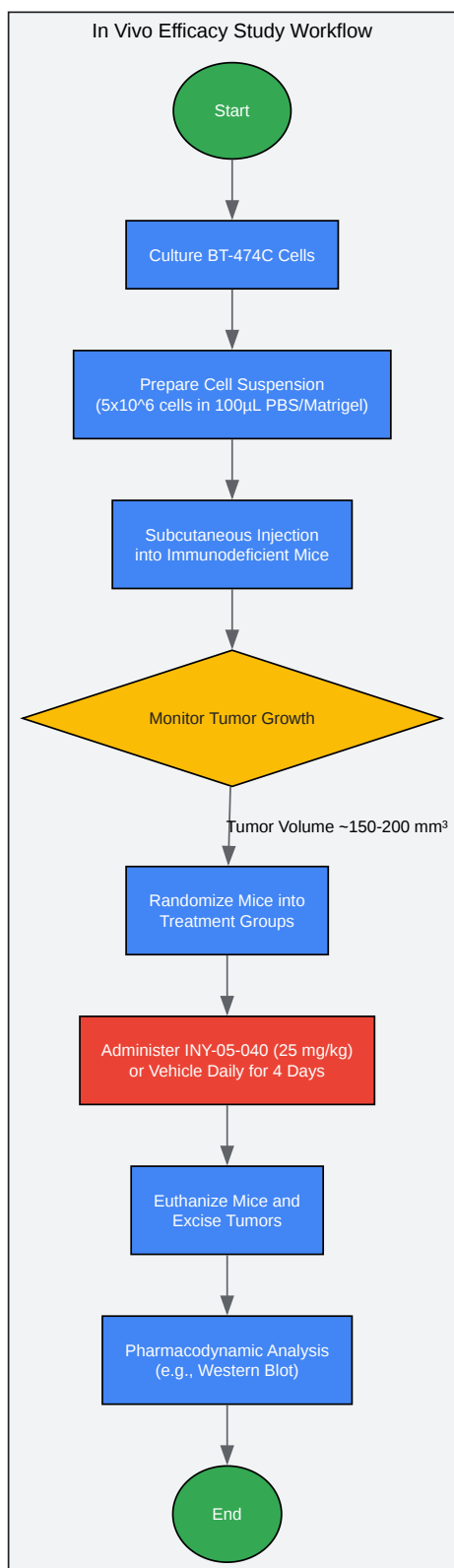
Signaling Pathway of INY-05-040



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Caption: Mechanism of **INY-05-040** induced AKT degradation and downstream signaling.

Experimental Workflow



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References

- 1. Multiomic profiling of breast cancer cells uncovers stress MAPK-associated sensitivity to AKT degradation - PMC [pmc.ncbi.nlm.nih.gov]
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